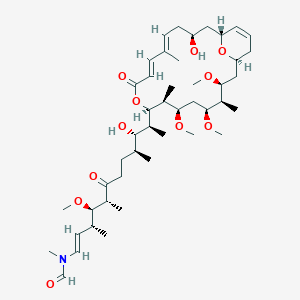

scytophycin C

Description

Structure

2D Structure

Properties

Molecular Formula |

C45H75NO11 |

|---|---|

Molecular Weight |

806.1 g/mol |

IUPAC Name |

N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8S,9R,12E,14E,17S,19R)-17-hydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C45H75NO11/c1-28-16-19-35(48)24-36-14-13-15-37(56-36)25-39(52-9)32(5)40(53-10)26-41(54-11)33(6)45(57-42(50)21-17-28)34(7)43(51)29(2)18-20-38(49)31(4)44(55-12)30(3)22-23-46(8)27-47/h13-14,16-17,21-23,27,29-37,39-41,43-45,48,51H,15,18-20,24-26H2,1-12H3/b21-17+,23-22+,28-16+/t29-,30+,31-,32+,33-,34-,35-,36-,37-,39-,40-,41+,43-,44+,45-/m0/s1 |

InChI Key |

PNDDYPOQKFXUHY-JOSACIENSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]2CC=C[C@H](O2)C[C@H](C/C=C(/C=C/C(=O)O[C@@H]([C@H]([C@@H](C[C@@H]1OC)OC)C)[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC |

Canonical SMILES |

CC1C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC(C(C(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC |

Synonyms |

scytophycin C |

Origin of Product |

United States |

Chemical Structure and Properties

Elucidation of the Planar and Stereochemical Structure of Scytophycin C

The structural elucidation of this compound was a significant undertaking, achieved primarily through extensive spectroscopic analysis. The molecular formula was established through fast-atom-bombardment mass spectrometry (FABMS). acs.org The detailed connectivity of the atoms was pieced together using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. acs.orggoogle.com

This compound is a 22-membered macrolide, a class of compounds characterized by a large lactone ring. mdpi.com Its structure is highly complex, featuring a polypropionate chain with numerous stereocenters, a trans-disubstituted dihydropyran ring, and a terminal N-methyl-N-vinylformamide group. mdpi.com The relative stereochemistry of the scytophycins was determined by comparing their NMR spectra and was crucially confirmed through an X-ray crystallographic analysis of a chemical transformation product derived from this compound. acs.org The absolute stereochemistry was later deduced via a circular dichroism (CD) study of a derivative of scytophycin B, allowing the assignment of the stereochemistry for the entire family of compounds. acs.org

Physicochemical Properties and Spectroscopic Data (NMR, MS, IR)

This compound is a white amorphous solid. google.com Its molecular formula is C₄₅H₇₅NO₁₁, corresponding to a molecular weight of approximately 806.1 g/mol . nih.gov

Spectroscopic data has been crucial for its characterization. The infrared (IR) spectrum shows characteristic absorption bands for carbonyl groups (lactone and ketone) and other functional groups present in the molecule. google.com High-resolution mass spectrometry (HRMS) has been used to confirm its elemental composition. google.com LC-MS analysis provides specific data on its precursor ion and fragmentation patterns, which are useful for identification. nih.gov

Detailed ¹H and ¹³C NMR data have been published, assigning the chemical shifts for each proton and carbon atom in the complex structure. google.com These data are fundamental for confirming the identity and purity of the compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value/Data | Reference |

|---|---|---|

| Molecular Formula | C₄₅H₇₅NO₁₁ | nih.gov |

| Molecular Weight | ~806.1 g/mol | nih.gov |

| Appearance | White amorphous solid | google.com |

| Infrared (IR) (CHCl₃) | 1690, 1660, 1125 cm⁻¹ | google.com |

| Mass Spectrometry (LC-MS) | Precursor m/z: 828.528 [M+Na]⁺ | nih.gov |

| ¹H NMR (Acetone-d₆) | δ 7.61 (d, 15.8 Hz, H-3), 5.78 (d, 15.8 Hz, H-2), ... | google.com |

| ¹³C NMR (Acetone-d₆) | δ 169.38 (C-1), 151.33 (C-3), 139.73 (C-5), ... | google.com |

Note: The table presents selected data. For complete NMR assignments, refer to the cited literature.

Biosynthetic Pathway Elucidation and Engineering

Genetic Basis of Scytophycin C Biosynthesis

The production of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The elucidation of this genetic blueprint has been fundamental to understanding how the cyanobacterial host constructs such a complex molecule.

The biosynthetic gene cluster responsible for scytophycin production, designated as 'scp', was identified from a draft genome sequence of the cyanobacterium Anabaena sp. strain UHCC 0451. nih.govasm.org This discovery was facilitated by comparative genomics, using the newly identified tolytoxin (B140021) ('tto') gene cluster from Scytonema sp. strain PCC 10023 as a query. nih.govasm.orgasm.org Tolytoxin is a known scytophycin variant, specifically 6-hydroxy-7-O-methyl-scytophycin B, establishing a clear genetic and structural relationship between the two pathways. nih.govasm.org

The scytophycin BGC from Anabaena sp. UHCC 0451 is approximately 86 kb in length and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001772. nih.govasm.orgsecondarymetabolites.org Analysis revealed that the 'scp' cluster is nearly identical in gene order and domain content to the tolytoxin cluster, confirming they belong to the same family of pathways producing cytotoxic macrolides. nih.govasm.org These clusters, along with those for swinholide and luminaolide, form a closely related group of trans-AT PKS pathways found in cyanobacteria and proteobacteria. asm.orgasm.orgresearchgate.net

Table 1: Comparison of Scytophycin and Related Biosynthetic Gene Clusters

| Compound Family | Producing Organism | Gene Cluster Name | Cluster Size (approx.) | Key Features |

|---|---|---|---|---|

| Scytophycin | Anabaena sp. UHCC 0451 | scp | 86 kb | trans-AT PKS, high similarity to tto cluster. nih.govasm.org |

| Tolytoxin | Scytonema sp. PCC 10023 | tto | Not specified | trans-AT PKS, produces hydroxylated and methylated scytophycin variants. nih.govasm.org |

| Swinholide | Nostoc sp. UHCC 0450 | swi | 85 kb | trans-AT PKS, produces a dimeric macrolide. researchgate.net |

| Misakinolide | Symbiotic proteobacterium | mis | Not specified | trans-AT PKS, high sequence identity to swi cluster. asm.orgresearchgate.net |

The scytophycin BGC encodes a Type I polyketide synthase (PKS) that operates via a trans-AT mechanism. nih.govasm.orgsecondarymetabolites.org In this system, the acyltransferase (AT) domain, which is responsible for selecting the extender units for polyketide chain elongation, is encoded as a discrete, standalone protein rather than being integrated into each PKS module. asm.org

The core of the scytophycin synthase is composed of four large multimodular proteins encoded by the genes scpC, scpD, scpE, and scpF. nih.govasm.org The standalone AT domain is encoded by the scpA gene. nih.govasm.org The organization of the catalytic domains within the PKS modules dictates the structure of the final polyketide chain. While primarily a PKS pathway, it is classified as a hybrid PKS-NRPS system due to the incorporation of a non-proteinogenic amino acid. secondarymetabolites.org The domain architecture of the scp genes is remarkably similar to that of the tolytoxin (tto) genes, with one notable difference: the scpE gene contains an additional, tandem acyl carrier protein (ACP) domain. nih.govasm.org

Table 2: Core Genes and Predicted Domains in the Scytophycin (scp) BGC

| Gene | Protein | Predicted Function / Key Domains |

|---|---|---|

| scpA | ScpA | Standalone trans-Acyltransferase (AT) responsible for loading extender units. nih.govasm.org |

| scpC | ScpC | Multimodular PKS; contains Ketosynthase (KS), Ketoreductase (KR), Dehydratase (DH), and Acyl Carrier Protein (ACP) domains. secondarymetabolites.orgresearchgate.net |

| scpD | ScpD | Multimodular PKS/NRPS; contains PKS domains and an NRPS module for amino acid incorporation. secondarymetabolites.orgsecondarymetabolites.org |

| scpE | ScpE | Multimodular PKS; notable for containing a tandem ACP domain. nih.govasm.org |

| scpF | ScpF | Multimodular PKS; includes a terminal Thioesterase (TE) domain for product release and cyclization. secondarymetabolites.orgresearchgate.net |

Following the assembly of the polyketide backbone by the PKS/NRPS machinery, a series of post-synthesis modifications are carried out by tailoring enzymes. nih.govchemrxiv.org These enzymes are responsible for generating the final structural diversity observed within the scytophycin family.

In the case of scytophycins, the most prominent tailoring reactions are hydroxylation and O-methylation. The structure of tolytoxin (6-hydroxy-7-O-methyl-scytophycin B) strongly implies the activity of a hydroxylase (likely a cytochrome P450 monooxygenase) and an O-methyltransferase (OMT) within its BGC. nih.govasm.org Given the high genetic similarity between the tto and scp clusters, it is presumed that the scytophycin BGC also contains genes encoding for similar tailoring enzymes. asm.org For instance, the production of 7-OMe-scytophycin-B by Anabaena sp. UHCC 0451 points directly to the action of an O-methyltransferase. nih.govresearchgate.net The specific genes responsible for these modifications within the scp cluster are subjects of ongoing investigation. No halogenases have been implicated in scytophycin biosynthesis.

Proposed Biosynthetic Intermediates and Enzymatic Transformations

The biosynthesis of the this compound core begins with a starter unit, followed by the sequential addition of extender units by the modular PKS. Each module is responsible for one cycle of chain elongation and modification. The specific extender units (e.g., malonyl-CoA, methylmalonyl-CoA) are selected by the standalone ScpA acyltransferase and transferred to the ACP domains within the core PKS modules. secondarymetabolites.orguea.ac.uk

The sequence of enzymatic domains—Ketosynthase (KS), Acyltransferase (AT, acting in trans), Dehydratase (DH), and Ketoreductase (KR)—within each module dictates the processing of the growing polyketide chain at each step. osti.gov An NRPS module within the assembly line is responsible for incorporating an amino acid-derived unit into the backbone. secondarymetabolites.org After the full-length chain is assembled, the terminal thioesterase (TE) domain catalyzes the release and macrolactonization of the molecule. ebi.ac.uk Subsequent tailoring reactions, such as hydroxylation and methylation, modify the macrolide scaffold to produce the various scytophycin congeners, including this compound. nih.govuea.ac.uk

Chemoenzymatic and Genetic Approaches for Pathway Dissection

The primary approach used to dissect the this compound biosynthetic pathway has been genetic. The initial identification of the scp gene cluster was accomplished through a genomics-led strategy, where the draft genome of the producing Anabaena strain was sequenced and mined for PKS genes using the BGC of the related compound, tolytoxin, as a probe. nih.govasm.org This comparative genomic analysis established the genetic basis for scytophycin production and allowed for detailed bioinformatic prediction of the function of each gene and catalytic domain. nih.govasm.org Such in-silico analysis is a powerful tool for formulating hypotheses about the biosynthetic pathway before any in-vitro or in-vivo experiments are conducted.

Heterologous Expression and Biosynthetic Pathway Engineering for Enhanced Production or Analog Generation

The successful identification and characterization of the scytophycin BGC is the critical first step toward its heterologous expression and engineering. asm.org By transferring the entire BGC into a more genetically tractable and faster-growing host organism, it may be possible to overcome low production titers in the native producer and facilitate a more reliable supply of the compound. epa.govnih.gov

Furthermore, the modular nature of the PKS/NRPS system presents numerous opportunities for biosynthetic engineering. researchgate.net Strategies such as domain swapping, module insertion or deletion, or altering the specificity of tailoring enzymes could be employed to generate novel scytophycin analogs with potentially improved or novel biological activities. researchgate.net While the potential for these applications is significant, published research to date has focused on the initial discovery and characterization of the native biosynthetic pathway. The successful heterologous expression and targeted engineering of the this compound pathway remain future goals for the field. asm.orgepa.gov

Total Chemical Synthesis and Analog Design

Strategic Approaches to the Total Synthesis of Scytophycin C

The total synthesis of this compound is a significant challenge due to its large 22-membered macrolide ring, multiple stereocenters, and sensitive functional groups. Several research groups have developed strategies to address these complexities.

The total synthesis of this compound has been elegantly achieved by researchers, with a common strategy involving a convergent fragment-based approach. thieme-connect.comacs.org A primary retrosynthetic disconnection of the macrolide is typically made at an ester linkage and a strategic carbon-carbon bond, breaking the molecule into more manageable, complex fragments.

A prevalent strategy, employed in the synthesis by Miyashita and colleagues, involves dissecting the this compound seco-acid into two major fragments of similar complexity:

Segment A: The C1–C18 fragment, which contains the trans-disubstituted dihydropyran ring. researchgate.netnih.gov

Segment B: The C19–C31 fragment, which incorporates a significant portion of the polypropionate chain and eight stereogenic centers. researchgate.netnih.gov

This approach allows for the parallel synthesis of the two main building blocks, which are then coupled in a later step. An alternative formal synthesis by Krische and coworkers utilized C-C bond-forming transfer hydrogenation, showcasing a different strategic approach to polyketide construction. dicp.ac.cnnih.gov

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Point | Resulting Fragments | Key Synthetic Challenge | Reference |

|---|---|---|---|

| Ester bond (C1-O) & C18-C19 bond | C1-C18 (Segment A) & C19-C31 (Segment B) | Stereocontrolled synthesis of two large, highly functionalized fragments. | nih.gov |

The construction of the fragments requires precise control over stereochemistry. The polypropionate structure, with its numerous contiguous stereocenters, presents a formidable challenge.

Polypropionate Chains: The stereospecific construction of these chains bearing multiple asymmetric centers has been a central focus. Paterson's synthesis famously utilized stereoselective boron-mediated aldol (B89426) reactions to control the stereochemistry of the polyketide backbone. thieme-connect.comacs.org Other approaches have employed methods like asymmetric crotylboration and substrate-controlled aldol reactions to install the required stereocenters. researchgate.net The synthesis of the C19-C31 segment, for example, successfully constructed eight stereogenic centers with high control. nih.gov

Dihydropyran Rings: The synthesis of the C1-C18 segment necessitates the formation of a trans-disubstituted dihydropyran ring. nih.gov This has been achieved through various methods, including base-catalyzed intramolecular oxy-Michael reactions. thieme-connect.com One approach involved a novel synthetic methodology employing a sequence of Marouka allylation and a nucleophile-induced tandem cyclization to construct the C6-C18 fragment, which contains the dihydropyran precursor. thieme-connect.comthieme-connect.com

The culmination of the fragment synthesis is the coupling of the segments and the subsequent macrocyclization to form the 22-membered ring.

Macrocyclization: Macrolactonization, the formation of the large lactone ring, is a critical and often low-yielding step. The successful total synthesis by Miyashita's group involved the coupling of the C1-C18 and C19-C31 segments, followed by a key macrolactonization of the resulting seco-acid. acs.orggoogle.co.jp The regioselectivity of this ring closure can be influenced by the reaction conditions. researchgate.net Common macrolactonization strategies that are broadly applicable include the Yamaguchi and Keck methods, which are designed to function under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. nih.gov Ring-closing metathesis (RCM) represents another powerful and widely used strategy for forming macrocyclic alkenes, which can then be hydrogenated if a saturated backbone is desired. core.ac.ukresearchgate.net

Late-Stage Functionalization: The final steps of the synthesis often involve delicate transformations on the fully assembled macrocycle. A crucial terminal step in the total synthesis of this compound is the amidation reaction to install the unique N-methylformamide side chain at C31. acs.orggoogle.co.jp Late-stage functionalization can also be a strategy to produce analogs, although challenges such as achieving selectivity for the reduction of certain functional groups in the presence of others have been noted. researchgate.net

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for probing the molecule's mechanism of action and identifying the key structural features responsible for its potent cytotoxicity.

The rational design of this compound analogs aims to simplify the complex structure while retaining or improving its biological activity. crukcambridgecentre.org.uk Modifications can be guided by several principles:

Structural Simplification: Reducing the number of stereocenters or removing complex functionalities can make the synthesis more efficient and scalable.

Probing the Pharmacophore: Systematically altering different parts of the molecule helps to identify the essential regions for bioactivity. For example, monomeric lactone analogues of this compound have been prepared to study the importance of the dimeric structure found in related compounds like swinholide A. researchgate.net

Improving Properties: Modifications can be introduced to enhance properties such as solubility or metabolic stability.

Both divergent and convergent strategies have been employed to access a variety of this compound analogs.

Convergent Routes: This approach, similar to the total synthesis strategy, involves preparing modified fragments and then combining them. This is highly efficient for creating diversity in one part of the molecule while keeping another constant. For example, different versions of the C19-C31 segment could be synthesized and then coupled to a common C1-C18 segment to explore the SAR of the polypropionate chain. nih.govcore.ac.uk

Divergent Routes: In a divergent synthesis, a late-stage intermediate from the main synthetic route is used as a common precursor to generate a library of related compounds. For instance, the fully protected seco-acid could undergo different cyclization reactions to produce monomeric lactone analogues of varying ring sizes. researchgate.net This approach is efficient for making a series of closely related analogs from a single advanced intermediate.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Scytophycin A | |

| Scytophycin B | |

| This compound | |

| Scytophycin D | |

| Scytophycin E | |

| Swinholide A | |

| Ulapualide A | |

| Ulapualide B | |

| Kabiramide C | |

| Misakinolide A | |

| Premisakinolide A | |

| Bryostatin 7 | |

| 6-deoxyerythronolide B | |

| Cyanolide A | |

| Roxaticin | |

| Rifamycin S | |

| Trienomycin A | |

| Trienomycin F |

Molecular and Cellular Mechanisms of Biological Action

Cytoskeletal Modulation and Antimitotic Activity

Scytophycin C is a potent cytotoxin that exerts its effects by targeting the cytoskeleton, a critical component for numerous cellular functions including shape, movement, and division. google.comresearchgate.net Its primary mechanism involves the disruption of both actin microfilaments and, to some extent, microtubules, leading to significant consequences for cell morphology, motility, and proliferation. google.comresearchgate.netresearchgate.net

Disruption of Actin Microfilament Dynamics and Polymerization

This compound is recognized as a potent inhibitor of microfilament formation. google.com It disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is essential for maintaining the integrity and function of the actin cytoskeleton. researchgate.netuni-freiburg.de The compound is known to inhibit actin polymerization, and in some cases, induce the depolymerization of existing F-actin filaments. uni-freiburg.de This activity is a hallmark of the scytophycin class of macrolides, which are characterized by their strong cytotoxicities targeting cytoskeletal protein actin. researchgate.net The disruption of actin dynamics interferes with fundamental cellular processes such as cell motility, intracellular transport, and cytokinesis (cell division). researchgate.netresearchgate.net

The mechanism by which this compound affects actin filaments is thought to be complex. While the precise interactions are still under investigation, it is known that related compounds can sever F-actin and sequester G-actin monomers, thereby preventing their incorporation into growing filaments. researchgate.net This disruption leads to a breakdown of the actin network, which is crucial for maintaining cell shape and enabling movement. nih.gov

Effects on Tubulin Polymerization and Microtubule Integrity

While the primary target of this compound is the actin cytoskeleton, there is evidence to suggest it also affects tubulin polymerization and microtubule integrity. researchgate.net Some related marine macrolides have been shown to inhibit tubulin polymerization, and this dual-targeting capability, affecting both actin and tubulin, represents a unique mechanism of action. researchgate.net For instance, the related compound aplyronine A forms a complex with actin that then synergistically binds to tubulin, inhibiting its polymerization. researchgate.net This disruption of microtubule dynamics can halt cells in mitosis, contributing to the compound's antimitotic activity. researchgate.netrsc.org However, the direct effects of this compound on tubulin polymerization require further detailed investigation to fully elucidate the specific mechanisms.

Consequences for Cell Morphology, Motility, and Division

The profound disruption of both actin microfilaments and microtubules by this compound has significant consequences for cellular behavior. The inhibition of actin polymerization leads to a loss of characteristic cell shape and the inability of cells to adhere to substrates. google.com This directly impacts cell motility, a process heavily reliant on the dynamic remodeling of the actin cytoskeleton at the leading edge of migrating cells. nih.govplos.org

Furthermore, the interference with both cytoskeletal systems has a potent antimitotic effect. The proper formation and function of the mitotic spindle, which is composed of microtubules, and the contractile ring, which is made of actin and myosin filaments, are essential for cell division. nih.govunige.ch By disrupting these structures, this compound inhibits cytokinesis, leading to the formation of multinucleated cells and ultimately halting cell proliferation. google.com This antimitotic activity is a key contributor to its cytotoxic effects.

Antiproliferative and Cytotoxic Effects in In Vitro Cellular Models (Non-human)

This compound demonstrates potent antiproliferative and cytotoxic activity against a variety of cancer cell lines in laboratory settings. google.comontosight.ai This activity stems from its ability to disrupt fundamental cellular processes, leading to cell cycle arrest and programmed cell death. google.comresearchgate.net

Cell Line Specificity and Potency Profiling

This compound and its analogs have shown significant cytotoxicity across a range of human cancer cell lines. google.comnih.gov The potency of these compounds is often observed at nanomolar concentrations. For example, 19-O-demethylthis compound, a closely related compound, exhibited potent activity against various cell lines. google.com

The table below summarizes the in vitro cytotoxic activity of this compound and related compounds against several cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Cell Line | Cancer Type | Compound | IC50 (nM) |

| KB | Human Epidermoid Carcinoma | 19-O-demethylthis compound | 9.2 google.com |

| LoVo | Human Colon Adenocarcinoma | 19-O-demethylthis compound | 2.9 google.com |

| L1210 | Murine Leukemia | 19-O-demethylthis compound | 12.5 google.com |

| SKOV3 | Human Ovarian Carcinoma | 19-O-demethylthis compound | 25 google.com |

| SKVLB | Multi-drug Resistant Human Ovarian Carcinoma | 19-O-demethylthis compound | 25 google.com |

| HTB 103 | Human Gastric Carcinoma | Tolytoxin (B140021) (a scytophycin) | 0.78 google.com |

| CCL 224 | Human Colon Adenocarcinoma | Tolytoxin (a scytophycin) | 0.52 google.com |

This data highlights the potent and broad-spectrum antiproliferative activity of the scytophycin family of compounds. Notably, 19-O-demethylthis compound retained its potency against the SKVLB cell line, which is resistant to several common anticancer drugs, suggesting it may circumvent some mechanisms of multi-drug resistance. google.compnas.org

Induction of Apoptosis Pathways (e.g., Caspase Activation, Mitochondrial Permeabilization)

The cytotoxic effects of scytophycins are, at least in part, mediated by the induction of apoptosis, or programmed cell death. researchgate.net Research on related compounds like tolytoxin has shown that they trigger an increase in the levels of caspases 3/7, which are key executioner proteases in the apoptotic cascade. researchgate.net

The apoptotic process initiated by scytophycins is believed to involve the intrinsic, or mitochondrial, pathway. researchgate.netresearchgate.net This pathway is characterized by the permeabilization of the outer mitochondrial membrane, a critical event that leads to the release of pro-apoptotic factors into the cytoplasm. nih.govembopress.orgembopress.org One of these factors is cytochrome c, which, once in the cytosol, binds to Apaf-1 to form the apoptosome, a complex that activates caspase-9, an initiator caspase. scielo.org.ar Activated caspase-9 then proceeds to activate executioner caspases like caspase-3, leading to the dismantling of the cell. scielo.org.ar

Furthermore, the release of other mitochondrial proteins, such as Smac/DIABLO, can potentiate apoptosis by inhibiting the action of IAPs (Inhibitor of Apoptosis Proteins), which would otherwise block caspase activity. embopress.orgscielo.org.ar The disruption of the actin cytoskeleton by scytophycins can also indirectly influence apoptotic signaling. The cytoskeleton plays a role in maintaining the structural integrity of the cell and is involved in signaling pathways that regulate cell survival and death. nih.gov Therefore, its disruption can be a potent trigger for apoptosis.

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)

This compound is recognized for its potent cytotoxic activities, which are partly attributed to its ability to interfere with the cell cycle. nih.gov Research indicates that this compound can induce cell cycle arrest, particularly at the G2/M phase. mdpi.com This phase is a critical checkpoint that ensures cells are ready for mitosis.

The mechanism by which many compounds induce G2/M arrest often involves the modulation of key regulatory proteins. medsci.orgnih.gov For instance, the upregulation of proteins like p53 and p21, and the downregulation of cyclin B1 are common features of G2/M arrest. nih.gov While the specific molecular interactions of this compound are still under detailed investigation, its impact on the G2/M phase is a significant aspect of its biological profile. The arrest at this phase prevents the cell from dividing, which can lead to apoptosis or programmed cell death. nih.govmdpi.com This is a common mechanism for many anticancer agents. mdpi.comoncotarget.com

Antiviral Activities and Modalities

While primarily known for its cytotoxic and antifungal properties, the broader bioactivity profile of this compound and related cyanobacterial metabolites suggests potential antiviral applications. ontosight.aifrontiersin.org The exploration of natural products for antiviral drug discovery is an active area of research. mdpi.comnih.gov

Inhibition of Viral Replication Stages in Host Cells

The replication of viruses is a multi-stage process that relies heavily on the host cell's machinery. atsu.edunih.govfrontiersin.org Antiviral compounds can interfere with various stages, including viral entry, replication of the viral genome, protein synthesis, and assembly of new virions. nih.gov Many natural compounds exert their antiviral effects by targeting these critical steps. mdpi.comresearchgate.net For example, some compounds inhibit viral DNA or RNA synthesis, while others block the proteases necessary for viral protein maturation. atsu.edunih.gov Although specific studies detailing this compound's direct inhibition of viral replication stages are not extensively documented in the provided results, the general mechanisms of antiviral agents provide a framework for its potential action.

Modulation of Host Cell Factors Relevant to Viral Infections

Viruses manipulate host cell factors to create a favorable environment for their replication. frontiersin.orgmdpi.com This can involve altering signaling pathways, such as the PI3K/Akt/mTORC1 pathway, or inhibiting tumor suppressors like p53. frontiersin.org Conversely, the host cell has its own defense mechanisms, including the production of interferons and the activation of restriction factors that limit viral infection. nih.govfrontiersin.orgnih.gov

Antiviral compounds can act by modulating these host cell factors. frontiersin.org For example, some drugs can enhance the host's innate immune response or inhibit cellular proteins that the virus relies on for replication. frontiersin.orgplos.org The ability of this compound to induce cell cycle arrest suggests it interacts with fundamental cellular processes that could also be relevant to viral infections, as many viruses manipulate the cell cycle to their advantage. nih.govnih.gov

Other Noteworthy Biological Activities

Beyond its cytotoxic and potential antiviral effects, this compound exhibits a range of other significant biological activities.

Effects on Fungal Pathogens and Their Cellular Targets

This compound is a potent antifungal agent. google.comnih.gov It has demonstrated activity against a variety of fungal pathogens, including Candida albicans, Pythium ultimum, and Rhizoctonia solani. google.comresearchgate.netacs.org

The antifungal mechanism of many compounds involves targeting essential components of the fungal cell. nih.gov This can include the cell wall, a structure vital for fungal integrity and not present in human cells, making it an attractive target. mdpi.com Other targets include the fungal cell membrane and key enzymes involved in metabolic pathways. frontiersin.org For instance, some antifungal agents disrupt the synthesis of ergosterol, a key component of the fungal cell membrane, while others inhibit enzymes like Hsp90, which is crucial for fungal stress responses and virulence. frontiersin.org The broad-spectrum antifungal activity of this compound suggests it may act on a fundamental and conserved fungal cellular process. researchgate.netresearchgate.net

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity | Reference |

|---|---|---|

| Candida albicans | Active | google.comresearchgate.netacs.org |

| Pythium ultimum | Active | researchgate.netacs.org |

| Rhizoctonia solani | Active | researchgate.netacs.org |

| Saccharomyces pastorianus | Active (17 mm inhibition zone) | researchgate.net |

| Neurospora crassa | Active (30 mm inhibition zone) | researchgate.net |

Modulation of Immune Responses in Preclinical Models (Non-human)

The immunomodulatory effects of natural compounds are of significant interest for their therapeutic potential. researchgate.net While direct studies on this compound's immunomodulatory effects in preclinical models are not detailed in the provided search results, the general principles of how compounds can modulate the immune system are well-established. nih.gov

Preclinical models, such as murine models, are essential for studying immune responses. nih.gov Some compounds can stimulate the immune system, enhancing its ability to fight infections or cancer, while others can suppress it, which is beneficial in autoimmune diseases or organ transplantation. atlantisbioscience.com For instance, some natural products have been shown to modulate the activity of immune cells like lymphocytes and macrophages. researchgate.net Given its potent biological activities, investigating the effects of this compound on immune responses in non-human preclinical models is a logical next step to fully understand its therapeutic potential.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| p53 |

| p21 |

| Cyclin B1 |

| Ergosterol |

Structure Activity Relationship Sar Studies

Identification of Key Structural Motifs and Pharmacophores for Biological Activity

The potent cytotoxicity of scytophycin C is attributed to several key structural features that act in concert. The molecule is a complex 22-membered macrolide characterized by a polypropionate backbone, a trans-disubstituted dihydropyran ring, and a unique side-chain terminating in an N-methyl-N-vinylformamide group. mdpi.comnih.gov These components constitute the core pharmacophore responsible for its interaction with the cellular target, actin.

The primary pharmacophoric elements are:

The Polypropionate Chain: This segment, featuring a specific arrangement of methyl and hydroxyl groups, is a common feature in many bioactive polyketides and is integral to the molecule's conformation and interaction with its target. mdpi.com

The Side-Chain: The N-methyl-N-vinylformamide-containing side chain is a critical determinant of biological activity. pnas.org Studies on related actin-binding macrolides have shown that this "tail" region intercalates into a narrow cleft on the actin surface, which is a key interaction for disrupting actin filament dynamics. nih.gov While the side chain alone is not cytotoxic, its presence is essential for the potent activity of the entire molecule. rsc.org

The Dihydropyran Ring: This heterocyclic system, embedded within the C1-C18 segment of the molecule, contributes to the structural rigidity and specific conformation of the macrocycle. nih.gov

Together, the macrocycle and the side chain create a bipartite pharmacophore. The macrolide core is believed to bind to a hydrophobic patch on the actin surface, while the exocyclic side chain provides a crucial secondary interaction, leading to potent inhibition of actin polymerization and, consequently, high cytotoxicity. nih.gov

Influence of Stereochemistry on Potency and Specificity

This compound possesses a highly complex stereochemical architecture, with 15 stereogenic centers within its structure. mdpi.com The specific absolute and relative configuration of these chiral centers is paramount for its biological activity. The total synthesis of this compound has confirmed the importance of this precise stereochemical arrangement. nih.govacs.org

Key findings regarding stereochemistry include:

Contiguous Asymmetric Centers: The polypropionate structure contains numerous contiguous asymmetric centers. Their specific configuration is critical, and synthetic strategies have focused on stereospecific construction to achieve the correct diastereomer. nih.govresearchgate.net

Conserved Stereochemistry: A significant portion of this compound's molecular structure, including the configurations of its asymmetric carbons, is shared with other potent cytotoxic macrolides, such as swinholide A. sigmaaldrich.com This conservation of stereochemistry across different natural product families underscores the existence of a specific, evolutionarily selected binding conformation for interacting with actin.

Diastereomer Libraries: Synthetic efforts have involved creating libraries of diastereomers of fragments of related macrolides to confirm the configurational assignment of the natural product. pnas.org This approach highlights the sensitivity of biological activity to stereochemical changes, where even minor alterations can lead to a significant loss of potency. For instance, in the synthesis of fragments of the related macrolide reidispongiolide A, specific boron aldol (B89426) couplings and hydroxyl-directed reductions were employed to secure the required 1,3- and 1,5-stereorelationships, demonstrating the necessity of precise stereocontrol. pnas.org

The exacting stereochemical requirements suggest that the target protein, actin, has a highly specific binding pocket that can only accommodate the natural configuration of this compound. Any deviation from this intricate 3D structure likely disrupts the key interactions, leading to diminished or abolished biological activity.

Impact of Macrocycle and Side-Chain Modifications on Biological Profile

Modifications to both the macrocyclic core and the side-chain of scytophycins have provided significant insights into the SAR of this compound class. Studies on natural analogs and synthetic derivatives have helped to pinpoint which functional groups are essential for activity and which can be altered.

Naturally occurring analogs of scytophycins demonstrate how subtle structural changes can modulate cytotoxicity. For example, several analogs have been isolated that show potent inhibitory effects against various cancer cell lines, indicating that the scytophycin scaffold is amenable to some modification without complete loss of activity. nih.govsemanticscholar.org

| Compound/Analog | Modification from this compound | Effect on Biological Activity | Reference |

| 19-O-demethylthis compound | Demethylation at the C19 position | Potent cytotoxicity against KB and LoVo cells | researchgate.netnih.gov |

| 6-hydroxyscytophycin B | Different hydroxylation and methylation pattern on the macrocycle | Strong inhibitory effect on the growth of KB and LoVo cells | researchgate.netnih.gov |

| 6-hydroxy-7-O-methylscytophycin E | Different hydroxylation and methylation pattern on the macrocycle | Strong inhibitory effect on the growth of KB and LoVo cells | researchgate.netnih.gov |

| Tolytoxin (B140021) (6-hydroxy-7-O-methylscytophycin B) | Hydroxylation at C6 and methylation at C7-OH | Potent cytotoxicity; disrupts microfilament organization | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort.

Studies on the related aplyronine macrolides, which share functional similarities, have shown that the macrocycle enhances the cytotoxicity of the side chain, which is essential for actin binding. rsc.org Furthermore, the terminal N-vinylformamide group, while important, can be replaced by other functionalities like a hydroxyl group or an oxime with only a slight reduction in activity, suggesting some tolerance for modification at this position. rsc.org In contrast, modifications that significantly alter the conformation of the macrocycle or remove key binding groups typically lead to a substantial loss of potency. researchgate.net

Computational Approaches to SAR and Ligand-Target Interactions

Computational methods are increasingly used to rationalize the SAR of complex natural products like this compound and to model their interactions with biological targets. nih.gov While specific computational studies focused solely on this compound are not extensively detailed in the literature, approaches applied to structurally and functionally related macrolides provide a framework for understanding its molecular interactions.

Molecular Modeling and Docking: For the related aplyronine family of actin-binding macrolides, molecular modeling has been used to predict the bound conformations on the surface of actin. acs.org These studies help to visualize how the macrolide and its side chain orient themselves to interact with key amino acid residues. For example, modeling showed that specific ester groups on the aplyronine macrocycle protrude from the actin surface, which may be crucial for their potent activity. acs.org Such models can explain why certain stereochemistries are essential and how modifications might impact binding affinity.

Ligand-Target Prediction: Network-based computational methods, such as nAnnoLyze, leverage the principle that structurally similar ligands often bind to similar binding sites. plos.org These tools integrate vast amounts of structural data from protein and ligand databases to predict potential interactions. A compound like this compound could be analyzed using these methods to predict its binding to actin and to identify potential off-target interactions by comparing its structure to a library of known ligands. plos.org

Pharmacophore Modeling: Computational studies can help define the essential 3D arrangement of chemical features (the pharmacophore) required for biological activity. For scytophycins, this would involve mapping the key hydrogen bond donors and acceptors, hydrophobic regions, and the specific spatial relationship between the macrocycle and the side chain. acs.org This information is invaluable for designing simplified analogs that retain the key pharmacophoric elements while being easier to synthesize.

These computational approaches are powerful tools for generating hypotheses that can be tested experimentally, accelerating the process of drug discovery and the development of new therapeutic agents based on the scytophycin scaffold. arxiv.org

Analytical Methodologies for Scytophycin C Research

Advanced Extraction and Sample Preparation Techniques from Complex Biological Matrices

The initial and critical step in scytophycin C research is its effective extraction from the cyanobacterial biomass, which constitutes a complex biological matrix. The primary goal of sample preparation is to isolate the analyte of interest from interfering substances like proteins, salts, and lipids, and to concentrate it for detection. ijpsjournal.comslideshare.net

Commonly, the process begins with cell lysis to release the intracellular metabolites. Techniques such as freeze-drying followed by freeze-thawing or ultrasonication are frequently employed to disrupt the robust cell walls of cyanobacteria. researchgate.net Following cell lysis, solvent extraction is performed. Methanol (B129727) is a widely used solvent, often in combination with ultrasonication, to effectively extract scytophycins. researchgate.netresearchgate.net Other solvents like ethyl acetate (B1210297) and chloroform (B151607) may also be utilized depending on the specific extraction protocol. researchgate.net

For samples with low concentrations of this compound, such as water samples, a pre-concentration step is vital. researchgate.net Solid-phase extraction (SPE) is a "golden standard" for both cleanup and preconcentration of analytes from complex matrices. mdpi.com SPE protocols often involve conditioning a C8 or C18 sorbent, loading the sample, washing away impurities, and finally eluting the concentrated analyte. ijpsjournal.com Liquid-liquid extraction (LLE) is another classical method used to partition the analyte from the aqueous biological sample into an immiscible organic solvent. ijpsjournal.commdpi.com The choice of extraction technique and solvents is critical and is often tailored to the specific cyanobacterial species and the subsequent analytical methods.

Table 1: Overview of Extraction and Sample Preparation Techniques

| Technique | Principle | Application in this compound Research | References |

|---|---|---|---|

| Freeze-Drying/Thawing | Cell lysis through ice crystal formation. | Initial step to break open cyanobacterial cells. | researchgate.net |

| Ultrasonication | Cell disruption using high-frequency sound waves. | Enhances extraction efficiency from cyanobacterial biomass. | researchgate.net |

| Solvent Extraction | Dissolving this compound in a suitable organic solvent. | Primary method to isolate the compound from the lysed cells. | researchgate.netresearchgate.net |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by elution. | Sample cleanup and pre-concentration from complex matrices. | ijpsjournal.comresearchgate.netmdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Removal of interfering substances and sample purification. | ijpsjournal.commdpi.com |

Chromatographic Separation and Detection Methods (e.g., HPLC-ESI-MS, UPLC-QDa)

Following extraction and purification, chromatographic techniques are indispensable for the separation and quantification of this compound and its variants. High-performance liquid chromatography (HPLC) is a robust and widely used method for the qualitative and quantitative analysis of non-volatile compounds like scytophycins. nih.gov Reversed-phase HPLC, often with a C18 column, is the most common approach. mdpi.comchromatographyonline.com

The coupling of HPLC with mass spectrometry (MS), particularly with an electrospray ionization (ESI) source (HPLC-ESI-MS), is a powerful tool for the analysis of scytophycin variants. researchgate.netnih.gov ESI is a soft ionization technique that allows for the analysis of large and thermally labile molecules like this compound. nih.govchromatographyonline.com This combination provides both the separation power of HPLC and the mass information from MS, enabling the identification and structural elucidation of different scytophycin analogs. researchgate.netnih.gov

More recently, Ultra-Performance Liquid Chromatography (UPLC) systems coupled with detectors like the ACQUITY QDa have emerged as valuable tools. UPLC offers faster analysis times and higher resolution compared to traditional HPLC. nih.govlcms.cz The ACQUITY QDa is a compact, user-friendly single quadrupole mass detector that provides mass data to confirm the identity of chromatographic peaks, enhancing the selectivity and confidence in analysis. nih.govwaters.comlcms.cz This is particularly useful for distinguishing between structurally similar scytophycin analogs. researchgate.net Selected Ion Recording (SIR) mode on the QDa detector can be used to monitor for specific mass-to-charge ratios, increasing sensitivity and providing straightforward quantitative results. nih.govlcms.cz

Table 2: Chromatographic and Detection Methods for this compound

| Method | Principle | Advantages in this compound Analysis | References |

|---|---|---|---|

| HPLC-ESI-MS | Separation by HPLC followed by ionization with ESI and mass analysis. | Allows for the separation and identification of various scytophycin analogs based on their retention times and mass-to-charge ratios. | researchgate.netnih.govmdpi.com |

| UPLC-QDa | Faster separation with UPLC coupled to a compact mass detector. | Provides rapid analysis with mass confirmation, improving selectivity and confidence in identifying this compound and its variants. | nih.govwaters.comlcms.czwaters.com |

Spectroscopic Techniques for Structural Characterization of Analogs and Metabolites

The definitive structural elucidation of this compound and its analogs relies heavily on a combination of spectroscopic techniques. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the complex three-dimensional structure of these macrolides. researchgate.netnd.edu One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity and stereochemistry of the molecule. researchgate.netnd.edu

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compounds. clariant.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming molecular formulas. clariant.com Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, help to piece together the structure of the molecule. mdpi.com

Other spectroscopic methods like Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. nd.eduacdlabs.com The absolute stereochemistry of scytophycins has been determined through methods like X-ray crystallography of derivatives and by comparing circular dichroism (CD) spectra. researchgate.net

Table 3: Spectroscopic Techniques for Structural Elucidation

| Technique | Information Obtained | Relevance to this compound Research | References |

|---|---|---|---|

| NMR Spectroscopy (1D & 2D) | Connectivity of atoms, stereochemistry. | Essential for determining the complex 3D structure of this compound and its analogs. | researchgate.netnd.edu |

| Mass Spectrometry (HRMS, MS/MS) | Molecular weight, elemental formula, fragmentation patterns. | Confirms molecular formula and provides structural fragments for elucidation. | mdpi.comclariant.com |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Complements other spectroscopic data for structural confirmation. | nd.eduacdlabs.com |

| X-ray Crystallography | Absolute three-dimensional structure. | Provides definitive stereochemical information, often of a derivative. | researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Information on the absolute configuration of chiral centers. | Used to deduce the absolute stereochemistry of the scytophycin family of compounds. | researchgate.net |

Bioanalytical Assays for High-Throughput Activity Screening and Target Engagement

To explore the biological activity of this compound and its analogs, high-throughput screening (HTS) and target engagement assays are employed. mdpi.comwikipedia.org HTS allows for the rapid testing of a large number of compounds against biological targets to identify active molecules. mdpi.comwikipedia.org These assays are often performed in microtiter plates (e.g., 96- or 384-well formats) and utilize automated systems for liquid handling and detection. mdpi.com Detection methods commonly include fluorescence, luminescence, and scintillation proximity assays. mdpi.com For cytotoxic compounds like this compound, cell-based assays that measure cytotoxicity are frequently used. uni-greifswald.de

Target engagement assays are crucial for confirming that a compound interacts with its intended molecular target within a cellular environment. nih.govpelagobio.com The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. pelagobio.comresearchgate.net An increase in the melting temperature of the protein in the presence of the compound indicates direct binding. researchgate.net Another approach is the NanoBRET™ Target Engagement assay, a live-cell method that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a NanoLuc® luciferase-tagged target protein. promegaconnections.com These assays are vital for understanding the mechanism of action of this compound and for validating its therapeutic potential. nih.govpelagobio.com

Table 4: Bioanalytical Assays for this compound Research

| Assay Type | Principle | Application | References |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapid, automated testing of many compounds for biological activity. | Screening scytophycin analogs for cytotoxic or other biological activities. | mdpi.comwikipedia.org |

| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of a target protein. | Confirms direct binding of this compound to its intracellular target(s). | pelagobio.comresearchgate.net |

| NanoBRET™ Target Engagement Assay | Measures compound binding in live cells using bioluminescence resonance energy transfer. | Quantifies the affinity and engagement of this compound with its target protein in a physiological context. | promegaconnections.com |

Ecological Relevance and Biotechnological Perspectives

Ecological Role of Scytophycin C in Cyanobacterial Interactions and Defense

This compound, a secondary metabolite produced by certain species of cyanobacteria, is thought to play a significant role in the ecological interactions and defense mechanisms of its producing organisms. While the full scope of its ecological functions is still under investigation, evidence suggests that this compound contributes to the competitive survival of cyanobacteria in their natural environments.

One of the key defensive roles attributed to this compound is its potent antifungal activity. Research has demonstrated that this compound, produced by the cyanobacterium Cylindrospermum muscicola, exhibits inhibitory effects against the pathogenic fungus Candida albicans as well as the phytopathogenic species Pythium ultimum and Rhizoctonia solani. This antifungal property likely serves as a chemical defense mechanism, protecting the cyanobacteria from fungal pathogens and competitors in their habitat. By inhibiting the growth of surrounding fungi, this compound can help the cyanobacterium secure resources and maintain its niche.

In a broader context, the production of bioactive secondary metabolites is a common strategy employed by cyanobacteria to navigate the complexities of their environments. These compounds can act as allelopathic agents, influencing the growth and survival of other microorganisms, including other algae and bacteria. They may also function as feeding deterrents, discouraging grazing by zooplankton and other herbivores. While direct evidence for this compound as a feeding deterrent is not yet established, the toxicity of many cyanobacterial metabolites to potential foragers is a well-documented phenomenon. The production of such compounds is an important aspect of cyanobacterial chemical ecology, contributing to their success in diverse aquatic and terrestrial ecosystems.

Strategies for Bioprospecting and Sustainable Production from Cyanobacterial Cultures

The potent bioactivity of this compound has made it a target for bioprospecting, the search for new sources of natural products for various applications, including pharmaceuticals. Cyanobacteria are a rich and largely untapped source of novel bioactive compounds, and efforts are underway to explore this biodiversity for compounds like this compound. mdpi.com Bioprospecting for this compound involves the collection of cyanobacterial samples from diverse environments, followed by cultivation, extraction, and screening for the presence of the compound and its biological activity.

Once a producing strain is identified, a significant challenge lies in the sustainable production of the compound. Cyanobacteria can be cultivated in controlled environments, which offers several advantages over harvesting from the wild. nih.gov Cultivation in photobioreactors allows for the optimization of growth conditions, such as light, temperature, and nutrient availability, to maximize the yield of this compound. nih.gov This approach also ensures a consistent and reliable supply of the compound, free from environmental contaminants.

However, many cyanobacterial species have slow growth rates, which can be a bottleneck for large-scale production. nih.gov To address this, metabolic engineering and synthetic biology approaches are being explored to enhance the production of desired compounds. nih.gov These strategies may involve identifying and manipulating the biosynthetic gene clusters responsible for this compound production to increase its yield. Furthermore, the development of cost-effective and efficient methods for extracting and purifying the compound from the cyanobacterial biomass is crucial for its commercial viability. nih.gov The cultivation of scytophycin-producing strains, such as Scytonema ocellatum, provides a model for developing sustainable production methods for this class of compounds. nih.gov

This compound as a Molecular Probe for Fundamental Cell Biology Studies

The potent and specific biological activity of this compound makes it a valuable tool for fundamental studies in cell biology, particularly for investigating the dynamics of the cytoskeleton. Scytophycins are known to be potent cytotoxins that act by disrupting the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division. This mechanism of action is similar to other well-studied natural products like the cytochalasins.

The actin cytoskeleton is a highly dynamic structure, constantly undergoing polymerization and depolymerization. Molecules that can perturb this process are invaluable as molecular probes to study the intricate mechanisms that regulate actin dynamics. By binding to actin filaments, this compound can be used to investigate the roles of the actin cytoskeleton in various cellular processes. For example, researchers can use this compound to study the consequences of actin filament disruption on cell migration, cytokinesis, and intracellular transport.

Fluorescently labeling this compound could potentially allow for the direct visualization of its interaction with the actin cytoskeleton in living cells using advanced microscopy techniques. wuxibiology.com Such a probe would enable real-time tracking of the dynamic changes in the actin network in response to various stimuli or during different stages of the cell cycle. While the routine use of this compound as a commercial molecular probe is not yet widespread, its well-defined effect on a fundamental cellular component gives it significant potential as a research tool for dissecting the complex functions of the actin cytoskeleton. nih.gov

Preclinical Investigations into Therapeutic Potential in Non-human Models

The potent cytotoxic activity of this compound has prompted preclinical investigations into its potential as a therapeutic agent, particularly in the field of oncology. The ability of scytophycins to disrupt the actin cytoskeleton and induce cell death makes them promising candidates for anticancer drug development. Preclinical studies for such compounds typically involve a multi-step process, beginning with in vitro assays and progressing to in vivo animal models.

Initial preclinical evaluation of this compound would involve in vitro studies using a panel of human cancer cell lines. These studies aim to determine the compound's cytotoxicity against various cancer types and to elucidate its mechanism of action at the molecular level. For instance, related compounds like scytophycin B have demonstrated potent cytotoxicity, with research indicating that the entire molecular structure is crucial for its activity. nih.gov

Following promising in vitro results, the therapeutic potential of this compound would be further investigated in non-human, in vivo models. nih.gov Animal models, such as mice bearing human tumor xenografts, are commonly used to assess the antitumor efficacy of a drug candidate. researchmap.jp In these studies, the compound would be administered to the animals, and its effect on tumor growth, progression, and metastasis would be monitored. These preclinical animal models are essential for evaluating the compound's pharmacological properties and for identifying potential toxicities before it can be considered for human clinical trials. nih.govnih.gov While specific in vivo data for this compound is not yet widely published, the well-established preclinical testing pipeline for cytotoxic agents provides a clear path for its future evaluation.

Current Challenges and Future Research Directions

Overcoming Limitations in Compound Supply for Comprehensive Research

A significant bottleneck in scytophycin C research is the limited availability of the compound from its natural source, the cyanobacterium Scytonema pseudohofmanni. jst.go.jpdtic.milresearchgate.net This scarcity hampers extensive biological evaluation and preclinical development. griffith.edu.au While total synthesis has been achieved, it is often a complex and lengthy process, not always suitable for producing large quantities. jst.go.jpdtic.mil The challenge lies in developing more efficient and scalable methods for its production. dtic.mil

The limited supply from natural sources is a common problem for many marine-derived natural products. dtic.milnih.gov For instance, the development of discodermolide, another marine natural product with therapeutic potential, also required a robust synthetic supply chain. dtic.mil The intricate structure of this compound, a 22-membered macrolide, presents a formidable synthetic challenge. jst.go.jp

Future research must prioritize the development of more practical and high-yielding synthetic routes. Furthermore, exploring and optimizing culture conditions for the producing cyanobacterium, Scytonema ocellatum, could offer a more sustainable and scalable source of this compound and its analogs. nih.gov Studies have shown that nutrient composition, such as calcium concentration, can influence the accumulation of scytophycins in culture. nih.gov

Deeper Elucidation of Novel Molecular Targets and Signaling Pathways

While this compound is known to be a potent cytotoxic agent that targets actin, the precise molecular interactions and the downstream signaling cascades it triggers are not fully understood. nih.govnih.gov It is known to inhibit actin polymerization and induce its depolymerization. nih.gov This disruption of the actin cytoskeleton is a key mechanism of its toxicity. nih.govresearchgate.net

Further research is needed to identify the specific binding sites on actin and to unravel the complex signaling pathways that are modulated by this compound. nih.govresearchgate.net Understanding these mechanisms is crucial for identifying potential biomarkers for sensitivity or resistance and for designing more targeted therapies. The modulation of signaling pathways, such as those involving protein phosphatases, has been observed with other cyanobacterial toxins and warrants investigation in the context of this compound. researchgate.netresearchgate.net

Interactive Table: Known and Potential Molecular Interactions of this compound

| Target/Pathway | Interaction/Effect | Research Status |

|---|---|---|

| Actin | Inhibits polymerization, induces depolymerization | Established nih.govnih.gov |

| Cytoskeleton | Disruption | Established nih.govresearchgate.net |

| Protein Phosphatases | Potential modulation | Hypothesized researchgate.netresearchgate.net |

| Apoptosis Pathways | Potential activation | Hypothesized researchgate.net |

Development of Advanced Synthetic Methodologies and Biosynthetic Engineering Strategies

The total synthesis of this compound is a significant achievement in organic chemistry, showcasing the power of modern synthetic methods. jst.go.jpthieme-connect.com Strategies have involved the convergent assembly of key fragments, employing techniques like stereoselective aldol (B89426) reactions, Marouka allylation, and Wittig olefination. jst.go.jpthieme-connect.comresearchgate.net However, these multi-step syntheses can be inefficient for large-scale production. jst.go.jp

Future efforts should focus on developing more concise and efficient synthetic routes. acs.org This could involve the exploration of novel catalytic methods and asymmetric synthesis strategies to construct the complex stereochemistry of the molecule. researchgate.netbikaken.or.jp

In parallel, biosynthetic engineering offers a promising alternative for sustainable production. The identification and characterization of the scytophycin biosynthetic gene cluster, likely a polyketide synthase (PKS) pathway, would enable its heterologous expression in a more tractable host organism. researchgate.netacs.orgnih.gov This approach has been successful for other complex natural products and could be a game-changer for this compound supply. researchgate.net

Interactive Table: Key Synthetic and Biosynthetic Approaches for this compound

| Approach | Key Features | References |

|---|---|---|

| Total Synthesis | Convergent strategies, stereoselective reactions (aldol, allylation, olefination) | jst.go.jpthieme-connect.comresearchgate.netnih.gov |

| Biosynthetic Engineering | Identification of PKS gene cluster, heterologous expression | researchgate.netacs.orgnih.gov |

Design and Synthesis of Next-Generation this compound Analogs with Optimized Profiles

The natural structure of this compound provides a scaffold for the design and synthesis of novel analogs with improved properties. By systematically modifying different parts of the molecule, it may be possible to enhance its potency, selectivity, and pharmacokinetic profile. cam.ac.uk The synthesis of analogs of other complex macrolides, such as laulimalide (B1674552) and aplyronine C, has demonstrated the feasibility of this approach to probe structure-activity relationships. cam.ac.ukacs.org

Several analogs of scytophycin have been isolated from natural sources, including 6-hydroxyscytophycin B and 19-O-demethylthis compound, which have shown potent cytotoxicity. mdpi.com The synthesis of fragments of this compound, such as the C6–C18 fragment, provides building blocks for creating a library of analogs. thieme-connect.comresearchgate.net Future work will involve the rational design of new analogs based on computational modeling and a deeper understanding of the compound's interaction with its molecular targets.

Integration of Multi-Omics Approaches in this compound Research

To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. nih.govmdpi.com This includes genomics, transcriptomics, proteomics, and metabolomics. frontlinegenomics.comnih.gov By analyzing the global changes in genes, transcripts, proteins, and metabolites in cells treated with this compound, researchers can identify novel targets, pathways, and biomarkers. nih.govnih.gov

Conclusion

Summary of Key Academic Contributions and Advances in Scytophycin C Research

Academic research on this compound has yielded significant contributions across multiple scientific disciplines since its discovery. Isolated from the terrestrial cyanobacterium Scytonema pseudohofmanni, this compound was identified as part of a family of cytotoxic and antimycotic macrolides. npatlas.orgresearchgate.netacs.org Initial studies focused on its structural elucidation, revealing a complex 22-membered macrolide. nih.govgoogle.com The relative stereochemistry was determined through extensive NMR spectroscopy and confirmed by an X-ray crystallographic analysis of a derivative product, a crucial step that paved the way for synthetic endeavors. researchgate.netresearchgate.net

A major advance in understanding this compound was the identification of its biosynthetic machinery. Research uncovered the scytophycin biosynthesis gene cluster (scp), an 86-kb locus encoding a trans-AT polyketide synthase (PKS). asm.orgasm.org This discovery was significant, as it was found to be nearly identical to the tolytoxin (B140021) biosynthesis gene cluster, linking these potent natural products and providing a genetic blueprint for their formation. asm.orgasm.org The cluster consists of several key genes (scpC to spcF) and a standalone acyltransferase-coding gene (scpA), which together orchestrate the assembly of the complex polyketide backbone. asm.orgasm.org

The field of total synthesis has seen remarkable achievements in conquering the formidable structure of this compound. The laboratory of Masaaki Miyashita reported a landmark stereoselective total synthesis, which involved the strategic division of the molecule into two complex fragments, a C(1)–C(18) segment and a C(19)–C(31) segment. nih.govndl.go.jp Key steps in this and other synthetic campaigns included sophisticated coupling reactions and a challenging macrolactonization to close the 22-membered ring. researchgate.netdeepdyve.com These synthetic achievements not only validated the proposed structure but also provided access to material for further biological study and the creation of analogues. nih.govnih.gov

Broader Impact of this compound on Natural Product Chemistry and Cell Biology

The intricate architecture of this compound has made it a compelling target that has spurred significant innovation in the field of natural product chemistry. Its dense array of stereocenters and unique macrocyclic structure presented a substantial challenge, driving the development of new methods for acyclic stereocontrol and complex fragment assembly. nih.govresearcher.life The various total synthesis campaigns have served as a proving ground for advanced organic synthesis strategies, including novel aldol (B89426) reactions, stereocontrolled couplings, and macrocyclization techniques. researchgate.netcam.ac.ukcam.ac.uk The pursuit of this compound and its relatives has thus enriched the synthetic chemist's toolkit, with methodologies developed for its synthesis being applied to other complex polyketide natural products. nih.govgrantome.com

In cell biology, this compound and its congeners have had a profound impact as potent probes for studying the cytoskeleton. They are powerful actin-disrupting agents, exhibiting strong antiproliferative effects on human cells by interfering with microfilament dynamics. google.comresearchgate.netpnas.org This mechanism of action places them in a select class of natural products that target actin, a less common target for anticancer drugs compared to tubulin. pnas.org The ability of scytophycins to induce apoptosis, potentially through a mitochondria-dependent pathway, makes them valuable tools for investigating programmed cell death. researchgate.net Their potent cytotoxicity against various cancer cell lines has established them as important lead compounds in the search for novel antineoplastic agents. nih.govontosight.aimdpi.com

Concluding Perspectives on the Future Trajectory of this compound Academic Exploration

The future of this compound research is poised to advance on several exciting fronts. A primary area of focus will likely be the continued exploration of its therapeutic potential through detailed structure-activity relationship (SAR) studies. researchgate.netresearchgate.net The total synthesis routes now established provide a platform for the rational design and creation of novel analogues with potentially improved potency, selectivity, and pharmacological properties. Such studies could lead to derivatives with a wider therapeutic window or activity against drug-resistant cancer cell lines.

Further investigation into the precise molecular interactions between this compound and actin is crucial. High-resolution structural studies, such as co-crystallography of this compound bound to actin, could illuminate the exact binding site and the conformational changes induced, providing a deeper understanding of its microfilament-destabilizing activity. pnas.org This knowledge would be invaluable for the rational design of next-generation actin-targeting drugs.

Finally, the elucidation of the scytophycin biosynthetic gene cluster opens the door to biosynthetic engineering. asm.orgasm.org Genetic manipulation of the PKS pathway in the native or a heterologous host could enable the production of novel scytophycin derivatives that are difficult to access through chemical synthesis. This synthetic biology approach represents a promising avenue for diversifying the scytophycin chemical space and generating new compounds for biological screening and drug development. mdpi.com

Q & A

Q. What are the key structural features of scytophycin C that influence its bioactivity, and how are these characterized methodologically?

this compound’s bioactivity is linked to its macrocyclic structure, particularly the 2,6-trans-disubstituted dihydropyran moiety and the conjugated polyene system. Structural characterization employs nuclear magnetic resonance (NMR) for stereochemical analysis and X-ray crystallography to resolve spatial arrangements. For example, the stereoselective synthesis of the dihydropyran core involves oxonia-Cope rearrangement, as demonstrated in studies by Roush et al., which established the trans configuration critical for cytotoxicity .

Q. What in vitro assays are most effective for evaluating the cytotoxic effects of this compound?

Common assays include:

- Cell viability assays (e.g., MTT or ATP-based luminescence) to measure IC50 values.

- Mechanistic studies using fluorescence microscopy to assess actin cytoskeleton disruption, a hallmark of this compound’s bioactivity. Researchers should validate results across multiple cell lines (e.g., HeLa, MCF-7) and include positive controls (e.g., latrunculin A) to ensure specificity .

Q. How is the purity of synthesized this compound validated, and what analytical techniques are prioritized?

High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for purity assessment. Mass spectrometry (MS) confirms molecular weight, while circular dichroism (CD) spectroscopy verifies enantiomeric purity. For example, the 1992 synthesis by Huang and Panek used HPLC-MS to achieve >95% purity, critical for reproducible bioactivity .

Advanced Research Questions

Q. What strategies address challenges in the stereoselective synthesis of the 2,6-trans-disubstituted dihydropyran moiety in this compound?

Key methodological considerations:

- Oxonia-Cope rearrangement : Optimize reaction conditions (e.g., Lewis acid catalysts, temperature) to favor the trans configuration. Roush et al. achieved 85% yield using BF3·OEt2 at −78°C .

- Chiral auxiliaries : Temporarily introduce stereochemical control groups, later removed via hydrolysis.

- Computational modeling : Use density functional theory (DFT) to predict transition states and guide synthetic routes.

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or tissue-specific uptake. Methodological solutions:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models.

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance stability.

- Tumor xenograft models : Compare in vitro IC50 with in vivo tumor regression rates, adjusting for bioavailability. Studies should report both efficacy and pharmacokinetic parameters to contextualize results .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s mechanism of action?

- Multivariate analysis : Use principal component analysis (PCA) to identify variables (e.g., concentration, exposure time) driving conflicting outcomes.

- Meta-analysis : Pool data from independent studies to assess consensus on actin-binding affinity vs. apoptosis induction.

- Sensitivity controls : Include assays with actin polymerization inhibitors (e.g., cytochalasin D) to isolate mechanism-specific effects .

Methodological Guidelines for Reporting

-

Data Tables : Summarize synthetic yields, bioactivity, and physicochemical properties in structured formats. Example:

Synthetic Step Catalyst Yield (%) Purity (HPLC) Reference Dihydropyran formation BF3·OEt2 85 >95 Macrocyclization Grubbs II 62 90 -

Figures : Prioritize dose-response curves for cytotoxicity and structural diagrams highlighting bioactive regions. Avoid overcrowding with chemical structures; limit to 2–3 key intermediates .

-

Discussion Sections : Explicitly link results to hypotheses, acknowledge outliers (e.g., low-yield synthetic steps), and propose follow-up experiments (e.g., SAR studies on dihydropyran analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.